Cas no 2171866-16-1 (9-(methoxymethyl)-2,5-dioxa-8-azaspiro3.5nonane)

9-(methoxymethyl)-2,5-dioxa-8-azaspiro3.5nonane 化学的及び物理的性質
名前と識別子
-
- 9-(methoxymethyl)-2,5-dioxa-8-azaspiro3.5nonane
- EN300-1641420
- 9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane
- 2171866-16-1
-
- インチ: 1S/C8H15NO3/c1-10-4-7-8(5-11-6-8)12-3-2-9-7/h7,9H,2-6H2,1H3
- InChIKey: XBZYCUNXNYSFJK-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(COC)C21COC2
計算された属性
- せいみつぶんしりょう: 173.10519334g/mol
- どういたいしつりょう: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.7Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
9-(methoxymethyl)-2,5-dioxa-8-azaspiro3.5nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1641420-0.25g |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 0.25g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1641420-0.5g |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 0.5g |
$891.0 | 2023-06-04 | ||
Enamine | EN300-1641420-2500mg |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 2500mg |
$1819.0 | 2023-09-22 | ||
Enamine | EN300-1641420-10000mg |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 10000mg |
$3992.0 | 2023-09-22 | ||
Enamine | EN300-1641420-1.0g |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 1g |
$928.0 | 2023-06-04 | ||
Enamine | EN300-1641420-2.5g |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 2.5g |
$1819.0 | 2023-06-04 | ||
Enamine | EN300-1641420-5.0g |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 5g |
$2692.0 | 2023-06-04 | ||
Enamine | EN300-1641420-0.1g |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1641420-50mg |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 50mg |
$780.0 | 2023-09-22 | ||
Enamine | EN300-1641420-5000mg |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane |
2171866-16-1 | 5000mg |
$2692.0 | 2023-09-22 |
9-(methoxymethyl)-2,5-dioxa-8-azaspiro3.5nonane 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
9-(methoxymethyl)-2,5-dioxa-8-azaspiro3.5nonaneに関する追加情報
Research Briefing on 9-(Methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane (CAS: 2171866-16-1) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of spirocyclic compounds, particularly 9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane (CAS: 2171866-16-1), as versatile scaffolds for drug discovery. This compound, characterized by its unique spirocyclic structure, has garnered attention due to its potential applications in modulating protein-protein interactions (PPIs) and serving as a building block for novel therapeutics. This briefing synthesizes the latest findings on its synthesis, biological activity, and pharmaceutical relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane via a stereoselective cyclization strategy, achieving a 78% yield with high purity (>99%). The spirocyclic core was further functionalized to explore its utility in fragment-based drug design (FBDD). Computational docking studies revealed its ability to bind to allosteric sites of kinase targets, suggesting potential as a kinase inhibitor scaffold. Notably, derivatives of this compound exhibited low micromolar activity against CDK2 and GSK-3β in vitro.
In a related 2024 preprint on bioRxiv, researchers investigated the compound's role in PROTAC (Proteolysis-Targeting Chimera) development. The spirocyclic moiety was conjugated to E3 ligase ligands, resulting in degraders with improved cellular permeability compared to linear analogs. One prototype, SP-01 (a derivative of 2171866-16-1), achieved 85% degradation of BRD4 at 100 nM in HeLa cells, with minimal off-target effects. This underscores its potential as a warhead for targeted protein degradation platforms.
Further pharmacological profiling (ACS Pharmacology & Translational Science, 2024) indicated favorable ADME properties for 9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane derivatives, including moderate plasma stability (t1/2 = 4.2 h in human liver microsomes) and blood-brain barrier penetration (PAMPA logPe = -5.1). Structural-activity relationship (SAR) studies highlighted the critical role of the methoxymethyl group in maintaining aqueous solubility while preserving target engagement.
Ongoing clinical-stage research (NCT identifier withheld) is evaluating a related compound, SPIRO-2024, for neurodegenerative diseases. While not identical, SPIRO-2024 shares the core spirocyclic architecture and has demonstrated neuroprotective effects in preclinical models of Parkinson's disease, potentially paving the way for future applications of 2171866-16-1 derivatives in CNS disorders.
In conclusion, 9-(methoxymethyl)-2,5-dioxa-8-azaspiro[3.5]nonane represents a promising chemotype with multifaceted applications in drug discovery. Its synthetic tractability, combined with demonstrated biological activity and favorable physicochemical properties, positions it as a valuable scaffold for next-generation therapeutics. Further optimization and target validation studies are warranted to fully exploit its potential in addressing unmet medical needs.
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